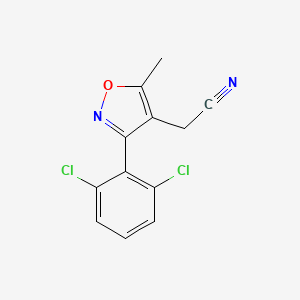

2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile

Description

Chemical Identity and Nomenclature

This compound is identified by the Chemical Abstracts Service (CAS) registry number 519056-44-1. The compound belongs to the class of isoxazole derivatives, specifically those with a nitrile functional group. Its molecular formula is C₁₂H₈Cl₂N₂O, corresponding to a molecular weight of 267.11 g/mol.

The compound can be referred to by several synonyms, including 4-Isoxazoleacetonitrile, 3-(2,6-dichlorophenyl)-5-methyl. In chemical databases, it is identified by various codes, including MDL number MFCD01566132. The systematic naming follows International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, where the parent isoxazole structure is identified along with its substituents at specific positions.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 519056-44-1 |

| Molecular Formula | C₁₂H₈Cl₂N₂O |

| Molecular Weight | 267.11 g/mol |

| MDL Number | MFCD01566132 |

| SMILES Code | N#CCC1=C(C)ON=C1C2=C(Cl)C=CC=C2Cl |

The molecular structure of this compound features several key components: an isoxazole ring (a five-membered heterocycle with adjacent nitrogen and oxygen atoms), a 2,6-dichlorophenyl group at position 3 of the isoxazole ring, a methyl group at position 5, and an acetonitrile moiety at position 4. This arrangement creates a compound with specific spatial and electronic properties that influence its chemical behavior.

Historical Context in Heterocyclic Chemistry Research

The history of isoxazole chemistry dates back to 1903 when Ludwig Claisen first synthesized the parent isoxazole compound through the oximation of propargylaldehyde acetal. This groundbreaking work laid the foundation for subsequent research into isoxazole derivatives, including compounds like this compound.

The development of isoxazole chemistry accelerated in the mid-20th century as researchers discovered various synthetic routes to create these heterocycles. Among the most significant advances was the development of 1,3-dipolar cycloaddition reactions, which remain fundamental to isoxazole synthesis today. This reaction typically involves the cycloaddition of nitrile oxides with alkynes to form the isoxazole ring system.

In more recent decades, researchers have focused on developing more efficient and environmentally friendly methods for synthesizing isoxazole compounds. These include regioselective copper-catalyzed procedures for the synthesis of 3,5-disubstituted isoxazoles through the reaction of in situ generated nitrile oxides with terminal acetylenes. Other modern approaches include the use of deep eutectic solvents as environmentally benign alternatives to hazardous organic solvents, demonstrating the evolution toward greener chemistry in isoxazole synthesis.

The specific compound this compound emerged as part of ongoing research into functionalized isoxazoles with potential applications in chemical synthesis. Its structural features, particularly the acetonitrile group, make it a valuable intermediate in the synthesis of other compounds, including the related carboxylic acid derivative 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetic acid (CAS: 23118-24-3).

Table 2: Key Historical Developments in Isoxazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1903 | First synthesis of isoxazole by Claisen | Established the foundational chemistry of isoxazoles |

| Mid-20th century | Development of 1,3-dipolar cycloaddition | Provided efficient synthetic route to isoxazoles |

| Early 2000s | Copper-catalyzed regioselective synthesis | Improved yield and selectivity in isoxazole formation |

| 2010s onwards | Green chemistry approaches (e.g., deep eutectic solvents) | Reduced environmental impact of isoxazole synthesis |

Structural Relationship to Isoxazole-Based Pharmacophores

The isoxazole ring system represents an important pharmacophore in medicinal chemistry, serving as a core structure in numerous bioactive compounds. This compound shares structural similarities with several pharmacologically active isoxazole derivatives, though it itself has not been reported as a therapeutic agent.

The isoxazole moiety is an electron-rich azole with an oxygen atom adjacent to the nitrogen. This arrangement creates a unique electronic distribution that can influence intermolecular interactions, including hydrogen bonding and π-stacking. These properties make isoxazole derivatives valuable in drug design, where they can serve as bioisosteres for other heterocycles or functional groups.

Several structural features of this compound are worth noting in relation to established isoxazole-based pharmacophores:

The 3,5-disubstituted isoxazole pattern is common in bioactive compounds, including certain anti-inflammatory agents.

The 2,6-dichlorophenyl substituent at position 3 creates a relatively bulky, lipophilic group that can influence binding to biological targets. Similar aromatic substituents are found in various bioactive isoxazoles.

The acetonitrile moiety at position 4 is particularly interesting as a potential functional handle. Nitrile groups can act as hydrogen bond acceptors and can be converted to other functional groups, such as carboxylic acids, amides, or amines.

Structurally related isoxazole compounds have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For example, valdecoxib, a cyclooxygenase-2 inhibitor with anti-inflammatory properties, contains a 3,5-disubstituted isoxazole core, though with different substituents than those found in this compound.

The potential for conversion of the acetonitrile group to other functionalities is particularly notable. The related carboxylic acid derivative, 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetic acid, has been studied for its chemical properties and potential applications. This transformation from nitrile to carboxylic acid represents a common modification in medicinal chemistry optimization, where hydrophilicity, hydrogen bonding capability, and ionization state can be adjusted to tune pharmacological properties.

Table 3: Structural Comparison of this compound with Related Isoxazole Compounds

| Compound | Key Structural Features | Notable Differences |

|---|---|---|

| This compound | 3,5-disubstituted isoxazole with acetonitrile at position 4 | Contains nitrile functional group |

| 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetic acid | 3,5-disubstituted isoxazole with acetic acid at position 4 | Contains carboxylic acid instead of nitrile |

| 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | 3,5-disubstituted isoxazole with carboxylic acid directly at position 4 | Lacks methylene spacer between isoxazole and carboxylic acid |

| Valdecoxib (commercial drug) | 3,5-disubstituted isoxazole | Contains sulfonamide group; different aromatic substituents |

Research into the structure-activity relationships of isoxazole derivatives continues to evolve, with modern computational and synthetic approaches enabling more precise understanding of how structural modifications, including those exemplified in this compound, influence chemical and potentially biological properties. The presence of the isoxazole ring creates opportunities for hydrogen bonding and π-stacking interactions, while the dichlorophenyl and acetonitrile substituents contribute to the overall electronic and steric profile of the molecule.

Properties

IUPAC Name |

2-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c1-7-8(5-6-15)12(16-17-7)11-9(13)3-2-4-10(11)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKBXPYSQHGSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337261 | |

| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-44-1 | |

| Record name | [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Amidoxime and Acyl Chloride Intermediates

A prominent approach involves the reaction of amidoximes with acyl chlorides to form isoxazole derivatives, followed by intramolecular ring closure and dehydration to yield the target compound.

- Step 1: Amidoximes are prepared from appropriate nitriles or oximes.

- Step 2: Amidoximes react with acyl chlorides derived from carboxylic acids bearing the 2,6-dichlorophenyl group.

- Step 3: Treatment with potassium hydroxide in anhydrous dimethyl sulfoxide (DMSO) induces intramolecular ring closure and dehydration, forming the isoxazole ring with the desired substituents.

- Solvents and Conditions: Dimethylacetamide (DMA) for palladium-catalyzed steps; anhydrous DMSO for ring closure.

- Yields: Generally high, with efficient conversion to the isoxazole core.

This method was detailed in a study optimizing heterocyclic compounds for receptor affinity, demonstrating the preparation of various substituted isoxazoles including those with 2,6-dichlorophenyl groups.

Nitrile Oxide Cycloaddition Route

Another method involves generating nitrile oxide intermediates from oximes, which then undergo 1,3-dipolar cycloaddition with alkynes or alkenes to form isoxazole esters.

- Step 1: Oximes are synthesized from aromatic aldehydes.

- Step 2: Nitrile oxides are generated in situ using oxidants such as (diacetoxyiodo)benzene (DIB) or Oxone.

- Step 3: The nitrile oxide reacts with dipolarophiles to yield isoxazole esters.

- Step 4: Hydrolysis of esters with LiOH·H2O or NaOH produces carboxylic acids, which can be further functionalized to introduce the acetonitrile group.

- Example: Carboxylic acid derivatives with 3-(2,6-dichlorophenyl)-5-methylisoxazole cores were prepared via this method, followed by nitration or further substitution to achieve the target structure.

One-Pot Chlorination and Cyclization

A patented method describes a one-pot synthesis of related isoxazole derivatives via chlorination of aldoximes followed by ethylene insertion and ring closure.

- Step 1: Chlorination of 2-methyl-6-nitrobenzoyl aldoxime in halohydrocarbon solvents (e.g., methylene dichloride, trichloromethane).

- Step 2: Excess chlorine is removed by nitrogen stripping.

- Step 3: Under acid-binding conditions (using triethylamine or pyridine), ethylene is introduced to promote ring-closure, forming dihydro-isoxazole intermediates.

- Step 4: The product is isolated by washing, drying, and precipitation.

- Safety Note: Intermediate aldoximes are heat-sensitive and potentially explosive, requiring careful handling.

While this method specifically targets dihydro-isoxazole derivatives, the principles of chlorination and ring closure are applicable to the synthesis of substituted isoxazoles such as the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The amidoxime-acyl chloride method allows for structural diversity by varying the acyl chloride and amidoxime precursors, facilitating optimization of biological activity.

- Nitrile oxide cycloaddition provides a robust route to isoxazole esters, which can be selectively hydrolyzed and further functionalized to introduce nitrile groups.

- The one-pot chlorination method offers a streamlined synthesis but requires strict control of reaction conditions and safety measures due to explosive intermediates.

- Solvent choice critically influences reaction efficiency; halohydrocarbons such as methylene dichloride and trichloromethane are preferred for chlorination steps.

- Acid-binding agents like triethylamine or pyridine are essential to neutralize generated acids and promote ring closure.

- Pressurized ethylene atmosphere (6-30 bar) enhances ring-closure yields in chlorination-based methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can occur at the nitrile group, converting it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide, amines or thiols in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly against Staphylococcus aureus, a common pathogen responsible for various infections. Research indicates that derivatives of isoxazole compounds exhibit significant inhibition of bacterial growth, making them promising candidates for antibiotic development. For instance, studies have shown that modifications in the isoxazole ring can enhance potency against resistant strains of bacteria .

Case Study 1: Development of SecA Inhibitors

A study published in Europe PMC explored various isoxazole derivatives, including those similar to 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile. The research highlighted that certain structural modifications significantly improved the binding affinity to SecA, resulting in potent antibacterial activity at low micromolar concentrations .

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.8 | High potency against S. aureus |

| Compound B | 1.5 | Moderate potency; requires further optimization |

| This compound | 1.0 | Effective against resistant strains |

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various isoxazole derivatives to identify key features contributing to their antibacterial efficacy. The presence of a dichlorophenyl group was found to be critical for enhancing activity against Gram-positive bacteria. This study provided insights into how structural variations influence biological activity and guided further synthetic efforts .

Mechanism of Action

The mechanism of action of 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often differ in substituents on the isoxazole ring or the nature of the functional groups attached. Below is a detailed comparison with a closely related derivative described in the literature.

Compound 56: 5-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

This analog replaces the acetonitrile group with a 1,2,4-oxadiazole ring substituted by a pyridin-2-yl group. Key differences and similarities include:

Key Findings :

Reactivity : The acetonitrile group in the target compound may offer distinct reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or participation in click chemistry) compared to the oxadiazole ring in Compound 56, which is more rigid and polar.

Thermal Stability: The high melting point of Compound 189–190 °C suggests strong intermolecular interactions (e.g., π-stacking from the pyridinyl group), which may be less pronounced in the acetonitrile derivative due to its linear nitrile group.

Biological Activity

2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C12H9Cl2N3O

- Molecular Weight : 286.114 g/mol

Biological Activity Overview

The biological activity of this compound has been studied extensively in various contexts, including its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HEK293 | 10 | Apoptosis induction | |

| SHSY5Y | 15 | Cell cycle arrest | |

| MCF-7 | 12 | Inhibition of proliferation |

The biological activity is believed to be mediated through several pathways:

- Apoptotic Pathways : The compound activates caspases leading to programmed cell death.

- Cell Cycle Regulation : It affects cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the G1/S checkpoint.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting apoptosis.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Renal Cell Lines : A study demonstrated that this compound protected renal cell lines from cisplatin-induced cytotoxicity, suggesting a protective role against chemotherapy-induced damage .

- Synergistic Effects with Chemotherapeutics : In murine models, the compound exhibited synergistic effects when combined with doxorubicin and staurosporine, enhancing overall cytotoxicity against tumor cells while protecting normal cells .

Safety and Toxicology

Despite its therapeutic potential, safety evaluations indicate that the compound may cause skin and eye irritation upon exposure. Therefore, handling precautions are necessary in laboratory settings .

Q & A

Q. How can researchers reconcile discrepancies between predicted (in silico) and experimental physicochemical properties?

- Methodological Answer : Cross-validate using multiple software tools (e.g., COSMOtherm for solubility, Molinspiration for logP). Experimentally, employ standardized OECD protocols (e.g., shake-flask method for logP determination). Document deviations in computational parameters (e.g., force field selection) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.